1'-(Ethylsulfonyl)-3-methyl-1,4'-bipiperidine
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Overview
Description
1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine is a chemical compound characterized by its unique structure, which includes an ethylsulfonyl group attached to a bipiperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine typically involves the reaction of 3-methyl-1,4’-bipiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
3-methyl-1,4’-bipiperidine+ethylsulfonyl chloride→1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles are often employed to minimize the use of hazardous reagents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted bipiperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The ethylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .
Comparison with Similar Compounds
- 1’-(Methylsulfonyl)-3-methyl-1,4’-bipiperidine
- 1’-(Propylsulfonyl)-3-methyl-1,4’-bipiperidine
- 1’-(Butylsulfonyl)-3-methyl-1,4’-bipiperidine
Comparison: 1’-(Ethylsulfonyl)-3-methyl-1,4’-bipiperidine is unique due to its specific ethylsulfonyl group, which imparts distinct physicochemical properties and biological activities. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H26N2O2S |
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Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-(1-ethylsulfonylpiperidin-4-yl)-3-methylpiperidine |
InChI |
InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-9-6-13(7-10-15)14-8-4-5-12(2)11-14/h12-13H,3-11H2,1-2H3 |
InChI Key |
KJHRSAIJHNPEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCC(C2)C |
Origin of Product |
United States |
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